2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydroacridin-9-ylmethyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydro-9-acridinylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a tetrahydroacridinylmethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydro-9-acridinylmethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate halogenating agent to form 4-chloro-2-methylphenoxy halide.
Acridine Derivative Preparation: 9-chloroacridine is reduced to form 1,2,3,4-tetrahydro-9-acridinylmethylamine.
Coupling Reaction: The phenoxy intermediate is coupled with the tetrahydroacridinylmethylamine in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring.
Reduction: Reduction reactions can occur at the acetamide moiety, potentially converting it to an amine.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydro-9-acridinylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Employed in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydro-9-acridinylmethyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acridinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydroacridinyl)acetamide
- **2-(4-chloro-2-methylphenoxy)-N-(9-acridinylmethyl)acetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydro-9-acridinylmethyl)acetamide is unique due to the presence of both the tetrahydroacridinylmethyl and phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H23ClN2O2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydroacridin-9-ylmethyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O2/c1-15-12-16(24)10-11-22(15)28-14-23(27)25-13-19-17-6-2-4-8-20(17)26-21-9-5-3-7-18(19)21/h2,4,6,8,10-12H,3,5,7,9,13-14H2,1H3,(H,25,27) |
InChI Key |
QBEBLDOWQYTUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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